3-Nonen-2-one is an aliphatic α,β-unsaturated ketone, a class of organic compounds characterized by a carbonyl group (C=O) linked to another carbon atom that is doubly bonded to another carbon atom. [, , , , , , , , , , , ] It is a naturally occurring volatile compound found in various fruits, including strawberries and Allium mairei. [, ] 3-Nonen-2-one possesses a characteristic odor described as mushroom-like or metallic. [, ] It plays a significant role in scientific research, particularly in areas like food chemistry, agriculture, and polymer chemistry.
3-Nonen-2-one, also known as 3-Non-3-en-2-one or (Z)-3-nonen-2-one, is a chemical compound with the molecular formula and a molecular weight of approximately 140.23 g/mol. It belongs to the class of compounds known as enones, characterized by a carbon-carbon double bond adjacent to a carbonyl group. This compound has garnered interest due to its potential applications in various fields, including organic synthesis and biochemistry.
3-Nonen-2-one can be sourced through synthetic methods primarily in laboratory and industrial settings. It is classified under the category of ketones due to the presence of a carbonyl group (C=O) within its structure. The compound is identified by its CAS Registry Number 14309-57-0 and is available commercially for research purposes.
The synthesis of 3-Nonen-2-one can be achieved through several methods:
The molecular structure of 3-Nonen-2-one features a conjugated system that imparts unique reactivity. The structural representation can be summarized as follows:
3-Nonen-2-one undergoes various chemical reactions, including:
3-Nonen-2-one primarily acts as an inhibitor of glutathione transferase, an enzyme involved in detoxification processes within cells. By inhibiting this enzyme, it disrupts cellular detoxification pathways, potentially leading to an accumulation of harmful compounds.
The inhibition of glutathione transferase affects various biochemical pathways that involve detoxifying electrophilic compounds, which may have implications for cellular health and function.
3-Nonen-2-one exhibits typical reactivity associated with enones, including:
3-Nonen-2-one has several scientific uses:
The systematic IUPAC name for this compound is non-3-en-2-one, reflecting a nine-carbon chain (nonane) with a ketone functional group at carbon 2 and a double bond between carbons 3 and 4. Its molecular formula is C₉H₁₆O, corresponding to a molecular weight of 140.22 g/mol. The structural formula, CH₃-(CH₂)₄-CH=CH-C(O)-CH₃, features an α,β-unsaturated enone system where the carbonyl and double bond are conjugated. This configuration significantly influences the compound’s reactivity and sensory properties. Stereoisomerism is possible, with the (E)-isomer (trans configuration) being the most prevalent in commercial and natural occurrences [4] [8].
This compound is cataloged under several aliases across scientific and industrial contexts, including methyl heptenyl ketone, 3-nonen-2-one, and (E)-3-nonen-2-one. Key registry identifiers include:
Table 1: Registry Identifiers for 3-Nonen-2-one
Identifier Type | Number | Source |
---|---|---|
CAS Registry | 14309-57-0 | Primary designation |
FEMA | 3955 | Flavor industry standard |
EINECS | 238-248-9 | European inventory |
JECFA | 1136 | Food additive evaluation |
The CAS number 14309-57-0 generally refers to the isomeric mixture, while 18402-83-0 specifically denotes the (E)-stereoisomer [2] [9] [10]. The FEMA designation 3955 classifies it as a Generally Recognized As Safe (GRAS) flavoring substance.
3-Nonen-2-one emerged as a compound of interest during the mid-20th century amid efforts to characterize volatile constituents in foods and fragrances. While no single discoverer is credited, its identification parallels advancements in gas chromatography and mass spectrometry techniques in the 1960s–1970s. Bedoukian Research, founded in 1972, played a pivotal role in commercializing high-purity synthetic versions, enabling standardized studies of its flavor properties [1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) formally evaluated it in 2003 (JECFA 1136), followed by the Flavor and Extract Manufacturers Association (FEMA) in 2008 under GRAS assessment 3955, cementing its status as a flavor ingredient [2].
3-Nonen-2-one serves as a multifunctional ingredient due to its complex sensory profile. Its odor is characterized as fruity-berry with secondary fatty, oily, and spicy licorice nuances at 100% concentration, while flavor applications emphasize oily, fermented, blue cheese, and waxy notes [1] [6]. The ketone’s efficacy at low concentrations makes it invaluable for creating or enhancing authentic flavor experiences.
Table 2: Key Flavor Applications and Sensory Contributions
Application Category | Sensory Notes | Concentration Influence |
---|---|---|
Fruit Flavors | Peach, melon, citrus, avocado | Imparts top-note freshness |
Fermented Dairy | Blue cheese, creamy accents | Enhances complexity in aged products |
Thermally Processed Foods | Fried food notes, lard, tallow | Forms during lipid oxidation |
Nut Flavors | Walnut, hazelnut | Provides foundational richness |
In fruit flavors, it contributes to peach, melon, and avocado profiles, often blended with esters and lactones [3]. For fermented products, it replicates blue cheese nuances and complements microbial metabolites in dairy applications [1] [6]. Beyond direct addition, 3-nonen-2-one forms in situ during food processing. It arises from lipid oxidation in soybean and linoleic acid-rich oils during frying, where it acts as a marker for thermal degradation [7]. Similarly, it concentrates in the outer layers of milled rice, contributing to grain aroma [7]. Recent biomedical research also notes its potential as an inhibitor of amyloid beta aggregation, suggesting non-organoleptic applications [7].
Industrial synthesis is dominated by specialty chemical manufacturers, including Bedoukian Research (purity ≥95%), TCI Chemicals (>96% GC), and Sigma-Aldrich, which supplies it as a 10% ethanolic solution for flavor compounding [1] [5]. Global distribution networks ensure accessibility for flavorists and fragrance chemists, underpinning formulations across consumer goods.
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